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molecular formula C8H12O2 B8393094 5,6-Dihydro-3-acetyl-2-methyl-4H-pyran

5,6-Dihydro-3-acetyl-2-methyl-4H-pyran

Cat. No. B8393094
M. Wt: 140.18 g/mol
InChI Key: WCOLJMIYNOOQPI-UHFFFAOYSA-N
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Patent
US04843080

Procedure details

A mixture of 130.4 g. (1.3 moles) of 2,4-pentanedione, 251.9 g. (1.6 moles) of 1,3-bromochloropropane, 168 g. (1.2 moles) of anhydrous potassium carbonate, 1 g. of anhydrous sodium iodide and 250 ml. of dry acetone is refluxed for 20 hours, under exclusion of humidity, with stirring. After cooling the mixture is filtered, washed with four 150-ml. portions of dry acetone, the combined acetone extract is evaporated, and the residue is subjected to fractionated distillation in vacuum, on a Vigreux column.
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
1,3-bromochloropropane
Quantity
1.6 mol
Type
reactant
Reaction Step Two
Quantity
1.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[CH3:16][C:17]([CH3:19])=O>>[C:4]([C:3]1[CH2:16][CH2:17][CH2:19][O:7][C:2]=1[CH3:1])(=[O:6])[CH3:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.3 mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
1,3-bromochloropropane
Quantity
1.6 mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 130.4 g
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with four 150-ml
EXTRACTION
Type
EXTRACTION
Details
portions of dry acetone, the combined acetone extract
CUSTOM
Type
CUSTOM
Details
is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractionated distillation in vacuum, on a Vigreux column

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1CCCOC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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